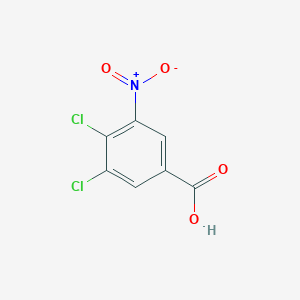

3,4-Dichloro-5-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3,4-Dichloro-5-nitrobenzoic acid” is a chemical compound with the molecular formula C7H3Cl2NO4 . It has a molecular weight of 236.01 . The compound is related to benzoic acids, which are a class of compounds that contain a benzene ring attached to a carboxylic acid group .

Synthesis Analysis

The synthesis of “3,4-Dichloro-5-nitrobenzoic acid” could potentially be achieved through a series of reactions involving nitration, selective reduction, diazotisation, and chlorination . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .

Molecular Structure Analysis

The InChI code for “3,4-Dichloro-5-nitrobenzoic acid” is 1S/C7H3Cl2NO4/c8-4-1-3 (7 (11)12)2-5 (6 (4)9)10 (13)14/h1-2H, (H,11,12) . This indicates the presence of two chlorine atoms, one nitro group, and one carboxylic acid group attached to a benzene ring.

Chemical Reactions Analysis

The nitro group in “3,4-Dichloro-5-nitrobenzoic acid” is a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .

Wissenschaftliche Forschungsanwendungen

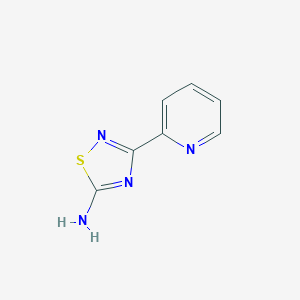

Heterocyclic Compound Synthesis

Research has explored using related chloro-nitrobenzoic acid derivatives as precursors for synthesizing various heterocyclic scaffolds, important in drug discovery. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been identified as a multi-reactive building block for generating diverse nitrogenous heterocycles, such as benzimidazoles, benzotriazoles, and quinoxalinones, through heterocyclic oriented synthesis (HOS). This process involves immobilization on resin, chlorine substitution, nitro group reduction, and cyclization to afford compounds with significant pharmacological potential (Křupková et al., 2013).

Solubility Studies and Molecular Interactions

3,4-Dichloro-5-nitrobenzoic acid has been involved in studies to understand solubility and molecular interactions in various solvents. The Abraham model has been extensively applied to predict the solubility and interaction of similar chloro-nitrobenzoic acids in different organic solvents. Such studies aid in the development of new solubility models and deepen the understanding of molecular interactions, which is crucial for designing drug delivery systems and understanding environmental behaviors of compounds (Stovall et al., 2005).

Crystal Engineering and Structure Design

The field of crystal engineering has also benefited from the study of 3,4-Dichloro-5-nitrobenzoic acid and its derivatives, utilizing its structural properties to form novel crystal structures. Such research contributes to the understanding of molecular tapes mediated by hydrogen and halogen bonds. It explores the potential of carboxylic acid and pyridine heterosynthons for crystal design, offering insights into the manipulation of molecular assemblies for desired physical and chemical properties (Saha et al., 2005).

Surface Modification and Material Science

Investigations into the chemical modification of surfaces, such as hydrogenated diamond, with nitrobenzoic acid derivatives, including 3,4-dinitrobenzoic acid, have shown the potential for introducing functional groups onto surfaces. This research opens pathways for developing advanced materials with tailored surface properties for various applications, from sensors to biocompatible materials (Tsubota et al., 2006).

Safety And Hazards

When handling “3,4-Dichloro-5-nitrobenzoic acid”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including dust masks, eyeshields, and gloves, should be worn. It is also recommended to ensure adequate ventilation and to avoid ingestion and inhalation .

Eigenschaften

IUPAC Name |

3,4-dichloro-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFNYXRBTKWJQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-5-nitrobenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate](/img/structure/B178386.png)

![2-[4-(Methylthio)phenoxy]ethylamine](/img/structure/B178387.png)

![1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane](/img/structure/B178391.png)